6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Overview
Description
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable intermediate in the synthesis of various organic compounds .
Mechanism of Action
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites or allosteric sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as changes in organ function or overall health of the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may affect the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation. This can lead to changes in metabolic flux, impacting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, specific transporters may facilitate its uptake into cells, while binding proteins may sequester it within certain cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the reduction of 5-nitro-6-methylbenzimidazolone. The process includes the following steps :
- Dissolve 5-nitro-6-methylbenzimidazolone in an ethanol-water solution.
- Add iron powder and hydrochloric acid to the solution.
- Heat the mixture to reflux and maintain the temperature for several hours.
- Neutralize the reaction mixture with sodium carbonate.
- Filter and purify the product to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzodiazolone ring .
Scientific Research Applications
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has diverse applications in scientific research :
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 6-Amino-1-methyl-1H-benzimidazol-2-ol
- 5-Nitro-6-methylbenzimidazolone
Comparison: 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLIGCYOJQSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)NC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879658-18-1 | |
Record name | 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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